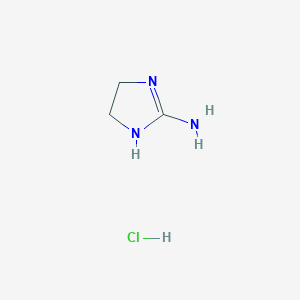

2-Aminoimidazoline hydrochloride

Übersicht

Beschreibung

2-Aminoimidazoline hydrochloride is a chemical compound belonging to the class of imidazolines, which are five-membered heterocyclic compounds containing two nitrogen atoms. Imidazolines are known for their wide range of biological activities and are present in various natural and synthetic compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoimidazoline hydrochloride typically involves the condensation of 1,2-diamines with nitriles or esters. One common method is the reaction of ethylenediamine with a nitrile under high temperatures and acid catalysis . This process is essentially a cyclic Pinner reaction, which is effective for both alkyl and aryl nitriles .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Aminoimidazoline hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form imidazole derivatives.

Reduction: Reduction reactions can yield different substituted imidazolines.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

2-Aminoimidazoline hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It has been studied for its potential as an enzyme inhibitor and receptor modulator.

Industry: It is used in the production of surfactants, corrosion inhibitors, and fabric softeners.

Wirkmechanismus

The mechanism of action of 2-aminoimidazoline hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: It binds to imidazoline receptors, which are involved in various physiological processes such as blood pressure regulation and glucose metabolism.

Pathways Involved: The compound modulates adrenergic and non-adrenergic pathways, influencing neurotransmitter release and receptor activity.

Vergleich Mit ähnlichen Verbindungen

2-Imidazoline: Similar in structure but lacks the amino group.

Clonidine: An imidazoline derivative used as an antihypertensive agent.

Oxymetazoline: Another imidazoline derivative used as a nasal decongestant.

Uniqueness: 2-Aminoimidazoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry and industrial applications .

Biologische Aktivität

2-Aminoimidazoline hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antiprotozoal research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound is characterized by its imidazole ring structure, which is a common motif in many biologically active compounds. The presence of the amino group enhances its interaction with various biological targets, making it a subject of interest in drug design.

Inhibition of Arginase

One significant mechanism of action for 2-aminoimidazoline derivatives is the inhibition of human arginase I. Studies have shown that 2-aminoimidazole acts as a weak noncompetitive inhibitor with an inhibition constant () of approximately 3.6 mM. The binding interactions involve hydrogen bonds with water molecules that stabilize the inhibitor's position within the enzyme's active site, although it does not directly interact with the manganese cluster essential for enzyme activity .

Antimicrobial Activity

Recent research highlights the compound's ability to disrupt biofilms formed by various pathogens. A study reported that a conjugate of 2-aminoimidazole and triazole significantly enhances the efficacy of conventional antibiotics against biofilms, achieving up to a three-orders-of-magnitude increase in biofilm dispersion against Staphylococcus aureus and resensitizing multidrug-resistant strains to antibiotics like methicillin .

The compound has also been shown to modulate biofilm activity in several bacteria including Pseudomonas aeruginosa and Acinetobacter baumannii, indicating its broad-spectrum antimicrobial potential .

Antitrypanosomal Activity

In vitro studies have demonstrated that bis(2-aminoimidazoline) compounds exhibit potent antitrypanosomal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The presence of two cationic centers in these compounds was found to be crucial for their high selectivity and potency against the parasite .

| Compound Type | Activity | Selectivity | Reference |

|---|---|---|---|

| Bis(2-aminoimidazoline) | High antitrypanosomal | High | |

| 2-Aminoimidazole/triazole conjugates | Biofilm dispersal | Moderate |

Synergistic Effects with Antibiotics

The synergistic effects observed between 2-aminoimidazole derivatives and conventional antibiotics highlight their potential as adjuvants in treating resistant infections. For instance, dimeric forms of 2-aminoimidazole have been shown to significantly lower the minimum inhibitory concentration (MIC) of macrolide antibiotics against Acinetobacter baumannii, suggesting a promising approach to combat antibiotic resistance .

Eigenschaften

IUPAC Name |

4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3.ClH/c4-3-5-1-2-6-3;/h1-2H2,(H3,4,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZISTNHSOMNHDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181400 | |

| Record name | 2-Aminoimidazoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26893-38-9 | |

| Record name | 2-Aminoimidazoline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026893389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC8153 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminoimidazoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINOIMIDAZOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOW43632VL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.